molecular formula C8H10BN3O2 B2534405 {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid CAS No. 2346513-09-3

{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid

Cat. No.: B2534405
CAS No.: 2346513-09-3
M. Wt: 191
InChI Key: CASDQECTTBVJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is an organoboron compound featuring an imidazo[4,5-b]pyridine core substituted with an ethyl group at position 3 and a boronic acid moiety at position 6. This compound belongs to a class of boronic acids widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(3-ethylimidazo[4,5-b]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BN3O2/c1-2-12-5-11-7-3-6(9(13)14)4-10-8(7)12/h3-5,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASDQECTTBVJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N(C=N2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid typically involves the hydroboration of an appropriate precursor. The process generally includes the addition of a boron-hydrogen bond over an unsaturated bond, such as an alkene or alkyne, to form the corresponding boronic acid. This reaction is often rapid and proceeds under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid primarily undergoes reactions such as:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Applications

Boronic acids, including 3-Ethylimidazo[4,5-b]pyridin-6-ylboronic acid, have been studied for their potential as anticancer agents. Boronic acid derivatives are known to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. This mechanism is particularly relevant in the treatment of multiple myeloma, where proteasome inhibitors like bortezomib have shown efficacy . The incorporation of boronic acids into drug designs can enhance selectivity and potency against cancer cells.

Table 1: Boronic Acid Derivatives in Cancer Treatment

Compound NameMechanism of ActionApproved For
BortezomibProteasome inhibitorMultiple myeloma
IxazomibProteasome inhibitorMultiple myeloma
Vaborbactamβ-lactamase inhibitorUrinary infections

Antibacterial Activity

Research indicates that boronic acids exhibit antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting essential enzymes. 3-Ethylimidazo[4,5-b]pyridin-6-ylboronic acid may contribute to the development of new antibiotics targeting resistant strains of bacteria . Its structural characteristics allow it to interact effectively with bacterial enzymes.

Cross-Coupling Reactions

3-Ethylimidazo[4,5-b]pyridin-6-ylboronic acid can be utilized in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is a prominent method for forming carbon-carbon bonds. This reaction is critical in synthesizing complex organic molecules for pharmaceutical applications . The boronic acid moiety acts as a nucleophile, reacting with electrophilic partners to form biaryl compounds.

Table 2: Cross-Coupling Reactions Involving Boronic Acids

Reaction TypeKey FeaturesApplications
Suzuki-Miyaura CouplingForms C-C bondsPharmaceutical synthesis
Negishi CouplingForms C-C bonds with organozinc reagentsOrganic synthesis

Biosensors

The unique properties of boronic acids allow them to form reversible complexes with diols and sugars, making them suitable for biosensor applications. 3-Ethylimidazo[4,5-b]pyridin-6-ylboronic acid can be employed in the design of sensors for glucose detection and other biomolecules . These sensors can provide real-time monitoring in clinical settings.

Case Studies

Case Study 1: Anticancer Drug Development
A study explored the synthesis of novel boronic acid derivatives aimed at improving the efficacy of existing anticancer therapies. The results indicated that modifications to the boronic acid structure enhanced selectivity towards cancer cells while reducing off-target effects .

Case Study 2: Antibiotic Resistance
Research focused on developing new antibiotics using boronic acid derivatives showed promising results against multidrug-resistant bacterial strains. The study highlighted the importance of structural diversity in enhancing antibacterial activity .

Mechanism of Action

The mechanism of action of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Features
This compound - C₈H₁₀BN₃O₂ ~188.81 Ethyl at position 3 95–98% Moderate lipophilicity, discontinued
3H-Imidazo[4,5-b]pyridine-6-boronic Acid 1374263-88-3 C₆H₆BN₃O₂ 162.94 Hydrogen at position 3 - Lower molecular weight, available
(6-Amino-5-methylpyridin-3-yl)boronic acid 1032759-01-5 C₆H₉BN₂O₂ 151.96 Amino and methyl groups - High H-bond capacity (3 donors)
{3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid - C₁₄H₂₀BN₃O₂ ~273.15 Cyclohexyl and methyl groups 95% High steric bulk, reduced solubility
B-(3-Hydroxy-4-pyridinyl)boronic acid 2096334-63-1 C₅H₆BNO₃ 152.92 Hydroxyl at position 3 - Electron-withdrawing substituent
{2H-[1,3]dioxolo[4,5-b]pyridin-6-yl}boronic acid 1019767-68-0 C₆H₅BN₂O₄ 188.93 Dioxolane ring - Enhanced stability, planar structure

Purity and Availability

This compound is listed as discontinued (), complicating its procurement. By contrast, 3H-Imidazo[4,5-b]pyridine-6-boronic acid remains available (), and the dioxolane analog (CAS 1019767-68-0) may serve as a stable alternative .

Research Implications

  • Drug Discovery : The ethyl-substituted compound’s balance of lipophilicity and moderate molecular weight (~188.81 g/mol) aligns with Lipinski’s rule of five, making it a candidate for lead optimization .
  • Synthetic Chemistry : Discontinuation of {3-Ethylimidazo...} necessitates exploration of substitutes like the dioxolane derivative, which offers comparable molecular weight and enhanced stability .

Biological Activity

{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid (CAS No. 2346513-09-3) is a boronic acid derivative characterized by its unique imidazo[4,5-b]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.

The compound exhibits a molecular formula of C8_8H10_10BN3_3O and is known for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, which is crucial for synthesizing complex organic molecules. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts .

1. Anticancer Activity

Research indicates that boronic acids, including this compound, can function as proteasome inhibitors. They have been shown to interrupt the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition. For example, studies have demonstrated that related compounds exhibit IC50_{50} values in the nanomolar range (e.g., bortezomib with an IC50_{50} of 7.05 nM), suggesting a strong potential for this compound as a lead compound in cancer therapy .

2. Antibacterial Activity

Boronic acids have been explored for their antibacterial properties due to their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The hydroxyl group of boronic acids interacts with serine residues in these enzymes, leading to effective inhibition. Compounds designed based on this mechanism have shown high efficacy against resistant bacterial strains with Ki values as low as 0.004 µM .

The mechanism of action for this compound primarily involves its role as a proteasome inhibitor and its interactions with various biological targets:

  • Proteasome Inhibition : By binding to the active site of proteasomes, it prevents the degradation of regulatory proteins involved in cell cycle progression.
  • Enzyme Inhibition : The compound may also inhibit key enzymes involved in bacterial resistance mechanisms through covalent modification.

Case Studies and Research Findings

StudyFindings
Study on Anticancer PropertiesDemonstrated that related boronic acids can inhibit cancer cell growth with IC50_{50} values in the low nanomolar range .
Research on Antibacterial MechanismShowed that boronic acids effectively inhibit β-lactamases with Ki values indicating strong binding affinity .
Review of Boronic Acids in Medicinal ChemistryDiscussed the broad applications of boronic acids in drug design and their role as bioisosteres improving drug efficacy and selectivity .

Q & A

Q. What are the recommended synthetic routes for {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of boronic acids with halogenated aromatic precursors. For example, a general procedure involves coupling 6-bromoimidazo[4,5-b]pyridine derivatives with ethyl-substituted boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C . One-step protocols using arylboronic acids and heterocyclic precursors (e.g., imidazo[4,5-b]pyridine derivatives) have also been optimized for efficiency, achieving yields up to 48% with rigorous purification via column chromatography .

Q. How is the purity and structural integrity of this compound verified?

Analytical techniques such as ¹H/¹³C NMR and mass spectrometry (MS) are standard for structural confirmation. For instance, ¹H NMR in DMSO-d₆ resolves characteristic peaks (e.g., δ 8.30 ppm for imidazole protons), while MS confirms molecular ion peaks matching the expected molecular weight . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, ensuring ≥95% purity for research-grade material .

Q. What are the key applications of this compound in medicinal chemistry?

The boronic acid moiety enables its use as a protease inhibitor (e.g., mimicking peptide substrates in HIV-1 protease inhibition) and in anticancer drug development. Its heterocyclic core facilitates interactions with biological targets, such as glioblastoma cells, where derivatives have shown moderate anti-proliferative activity in vitro . Additionally, boronic acids are employed as bioisosteres to enhance binding affinity via hydrogen-bonding networks, as demonstrated in HIV-1 inhibitor design .

Q. What thermal stability considerations are relevant for storage and handling?

Thermogravimetric analysis (TGA) of structurally similar boronic acids indicates decomposition temperatures exceeding 250°C, with exceptional stability observed in pyrene-derived analogs (up to 600°C). Storage at 2–8°C in inert, moisture-free environments is advised to prevent hydrolysis of the boronic acid group .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives targeting specific enzymes?

Molecular docking and density functional theory (DFT) calculations are critical for predicting binding modes. For example, replacing an aniline group with phenylboronic acid in HIV-1 protease inhibitors improved affinity 20-fold by forming three short hydrogen bonds (2.2 Å) with catalytic residues. QSAR models can further guide substituent selection to enhance potency against drug-resistant variants .

Q. What strategies address conflicting biological activity data in anticancer assays?

Discrepancies in potency (e.g., glioblastoma cell viability assays) may arise from assay conditions (e.g., serum interference, incubation time). Standardization using ATP-based luminescence assays and inclusion of positive controls (e.g., bortezomib) are recommended. Additionally, orthogonal validation via Western blotting for apoptosis markers (e.g., caspase-3) can resolve mechanistic ambiguities .

Q. How do substitution patterns on the imidazo[4,5-b]pyridine core influence bioactivity?

Substituents at the 3-ethyl position modulate steric and electronic properties, affecting target engagement. For instance, bulkier alkyl groups may reduce solubility but enhance hydrophobic interactions in enzyme binding pockets. Systematic SAR studies using X-ray crystallography (e.g., resolving protease-inhibitor complexes) can elucidate optimal substitution patterns .

Q. How can reaction conditions be optimized for scalable synthesis?

Catalyst screening (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and solvent selection (e.g., toluene/ethanol mixtures for improved reflux efficiency) are critical. Microwave-assisted synthesis reduces reaction times from hours to minutes, while flow chemistry enables continuous production with reduced purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.